

A Technical Guide to the Spectroscopic Data of Angeloylgomisin O

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Angeloylgomisin O

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Angeloylgomisin O**, a dibenzocyclooctadiene lignan isolated from *Schisandra chinensis*. The information presented herein is crucial for the identification, characterization, and further development of this natural product. The data is compiled from foundational studies and presented in a clear, structured format for ease of use by researchers in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure

Angeloylgomisin O has the molecular formula $C_{28}H_{34}O_8$ and a molecular weight of 498.57 g/mol.[1] Its chemical structure is characterized by a dibenzocyclooctadiene skeleton with an angeloyl group substituent.

Systematic Name: [(8R,9S,10S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.0.0^{2,7}.0^{14,18}]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (Z)-2-methylbut-2-enoate[1]

CAS Number: 83864-69-1[1]

Spectroscopic Data

The structural elucidation of **Angeloylgomisin O** was first reported by Ikeya et al. in 1982.[2] The following tables summarize the key 1H NMR, ^{13}C NMR, and Mass Spectrometry data

based on their findings.

¹H NMR Spectroscopic Data

Detailed ¹H NMR data for **Angeloylgomisin O** is not readily available in the public domain. The original 1982 publication by Ikeya et al. should be consulted for the specific chemical shifts and coupling constants.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum is fundamental for confirming the carbon framework of **Angeloylgomisin O**. The original structural elucidation relied heavily on these assignments.^[2]

Carbon Atom	Chemical Shift (δ) ppm
Data not available in accessible sources	Refer to Ikeya et al. (1982)

Mass Spectrometry (MS) Data

Mass spectrometry data is essential for determining the molecular weight and fragmentation pattern of **Angeloylgomisin O**.

Parameter	Value
Molecular Ion [M] ⁺	m/z 498
Key Fragmentation Ions	Data not available in accessible sources

Experimental Protocols

The following are generalized experimental protocols typical for the acquisition of spectroscopic data for natural products like **Angeloylgomisin O**. For the specific conditions used in the original characterization, the primary literature by Ikeya et al. (1982) is the definitive source.^[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A few milligrams of purified **Angeloylgomisin O** are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

- Instrumentation: ^1H and ^{13}C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
- ^1H NMR Acquisition: Standard pulse sequences are used. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- ^{13}C NMR Acquisition: Proton-decoupled spectra are typically acquired to simplify the spectrum to single peaks for each carbon atom.

Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
- Ionization Method: Electron Ionization (EI) is a common method for this type of molecule, providing a characteristic fragmentation pattern. Electrospray Ionization (ESI) may also be used, particularly with LC-MS, to obtain the protonated molecular ion $[\text{M}+\text{H}]^+$.
- Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or magnetic sector instruments.
- Data Analysis: The resulting mass spectrum is analyzed to determine the mass of the molecular ion and to identify characteristic fragment ions, which provide structural information.

Visualizations

Workflow for Spectroscopic Analysis of a Natural Product

The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis of a natural product like **Angeloylgomisin O**.

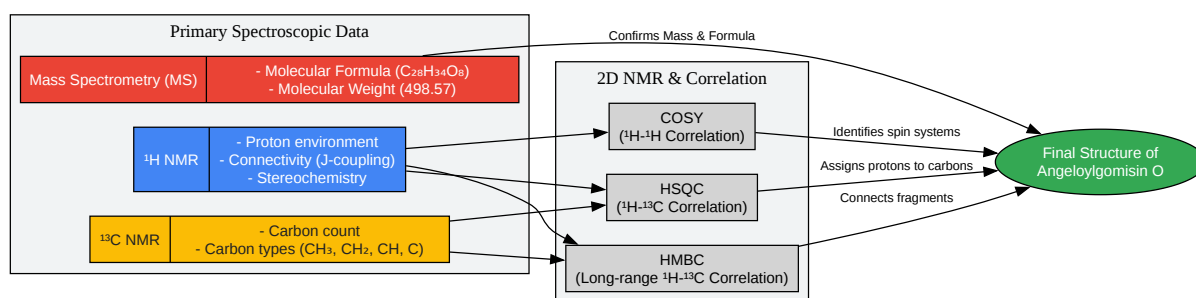


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Caption: General workflow for the isolation and structural elucidation of **Angeloylgomisin O**.

Logical Relationship of Spectroscopic Data in Structure Elucidation

This diagram illustrates how different spectroscopic data types are integrated to determine the final chemical structure.



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Caption: Integration of spectroscopic data for the structural elucidation of **Angeloylgomisin O**.

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References

- 1. Chemical and Pharmaceutical Bulletin [jstage.jst.go.jp]
- 2. The Constituents of Schizandra chinensis BAILL. XI. The Structures of Three New Lignans, Angeloylgomisin O, and Angeloyl- and Benzoylisogomisin O [jstage.jst.go.jp]

- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of Angeloylgomisin O]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b593424#spectroscopic-data-nmr-ms-for-angeloylgomisin-o]

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